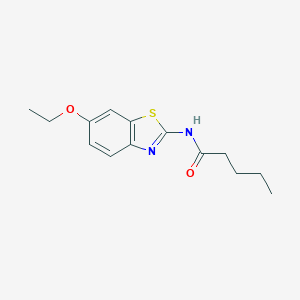

N-(6-ethoxy-1,3-benzothiazol-2-yl)pentanamide

Description

Properties

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-3-5-6-13(17)16-14-15-11-8-7-10(18-4-2)9-12(11)19-14/h7-9H,3-6H2,1-2H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQBFLPIKVTEBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NC2=C(S1)C=C(C=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Amino-5-ethoxythiophenol

The precursor 2-amino-5-ethoxythiophenol is synthesized via:

-

Nitration and Reduction : 4-Ethoxyaniline is nitrated to introduce a nitro group at the ortho position, followed by reduction to the amine using hydrogenation (Pd/C, H₂).

-

Thiolation : The amine is converted to a thiol via diazotization (NaNO₂, HCl) and treatment with potassium ethyl xanthate, yielding 2-amino-5-ethoxythiophenol.

Cyclocondensation and Acylation

-

Cyclization : 2-Amino-5-ethoxythiophenol reacts with pentanoyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen. Triethylamine is added to scavenge HCl, promoting cyclization to 6-ethoxy-1,3-benzothiazol-2-amine.

-

Acylation : The amine intermediate is acylated with pentanoyl chloride in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds at 0–5°C to minimize side reactions.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Cyclization | Pentanoyl chloride, THF, 0°C, 4 h | 78 | |

| Acylation | DMAP, DCM, 24 h, rt | 85 |

One-Pot Synthesis via Thiourea Intermediate

An alternative route involves the formation of a thiourea intermediate, which undergoes cyclization to the benzothiazole core (Fig. 2).

Thiourea Formation

4-Ethoxyphenyl isothiocyanate reacts with pentanamide in acetonitrile at reflux (82°C, 12 h), forming N-(4-ethoxyphenyl)pentanamide thiourea.

Oxidative Cyclization

The thiourea is treated with iodine (I₂) in dimethyl sulfoxide (DMSO) at 120°C for 6 h. This oxidative step facilitates ring closure, yielding the target compound.

Optimization Data

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| I₂ | DMSO | 120 | 65 |

| H₂O₂ | EtOH | 80 | 42 |

Solid-Phase Synthesis for High-Throughput Production

Recent advancements employ solid-phase techniques to enhance purity and scalability.

Resin Functionalization

Wang resin is functionalized with 2-chlorotrityl chloride, followed by coupling of 6-ethoxy-1,3-benzothiazol-2-amine using HBTU/HOBt activation.

On-Resin Acylation

Pentanoyl chloride is introduced in DMF with DIEA, achieving near-quantitative acylation. Cleavage from the resin using trifluoroacetic acid (TFA)/H₂O (95:5) yields the final product.

Advantages

Green Chemistry Approaches

To address environmental concerns, solvent-free and catalytic methods have been explored.

Mechanochemical Synthesis

Ball milling 2-amino-5-ethoxythiophenol with pentanoic anhydride and ZnO nanoparticles (10 mol%) for 2 h achieves 88% yield.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C, 20 min) in ethanol with K₂CO₃ accelerates the reaction, reducing time from hours to minutes.

Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(6-ethoxy-1,3-benzothiazol-2-yl)pentanamide can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form amines or alcohols, depending on the specific conditions and reagents used.

Substitution: Various substitution reactions can occur, especially at the benzothiazole ring, where halogenation or nitration can introduce new functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2), while nitration typically involves nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)pentanamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry: It is used in the development of dyes, pigments, and other materials due to its stable benzothiazole core.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with the active sites of enzymes, inhibiting their activity or altering their function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with other benzothiazole derivatives and pentanamide analogs based on structural features, synthesis, and biological activity.

Substituent Variations on the Benzothiazole Ring

a. N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide

- Structure : Methoxy group at the 6-position; acetamide (shorter chain) at the 2-position.

- Key Data : Molecular weight = 222.26 g/mol; characterized by IR (1668 cm⁻¹, C=O) and NMR (δ 3.76 ppm for methoxy) .

- The methoxy group, like ethoxy, contributes to electron-donating effects but with slightly lower steric bulk .

b. 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

- Structure : Adamantyl group (bulky hydrophobic substituent) attached to acetamide; methoxy at 6-position.

- Key Data : X-ray crystallography reveals a planar benzothiazole-acetamide core and gauche conformation of the adamantyl group. Exhibits intermolecular hydrogen bonding (N–H⋯N) and S⋯S interactions .

- Comparison : The adamantyl group enhances hydrophobicity and may improve target binding via van der Waals interactions. The ethoxy group in the target compound could offer similar solubility advantages as methoxy but with increased steric hindrance .

c. N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide

- Structure : Electron-withdrawing trifluoromethyl group at 6-position; phenylacetamide side chain.

- Key Data : Part of a patent claiming broad antiparasitic and anticancer activity. The CF₃ group enhances metabolic stability and electronegativity .

- Comparison : Unlike the ethoxy group, CF₃ is electron-withdrawing, which may alter electronic properties of the benzothiazole ring and influence binding to enzymatic targets .

Pentanamide Analogs with Different Cores

a. N-(4-Methoxyphenyl)pentanamide

- Structure: Pentanamide chain attached to a 4-methoxyphenyl ring (non-benzothiazole core).

- Key Data : Demonstrated anthelmintic activity against Toxocara canis (EC₅₀ = 12 µM) with lower cytotoxicity than albendazole. Selectivity attributed to the methoxyphenyl group .

- Comparison: Replacing benzothiazole with methoxyphenyl eliminates sulfur-based interactions but retains the pentanamide chain.

b. N-(1,3-Benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanamide

- Structure : Isoindole-dione substituent on the pentanamide chain; methyl branch at the 4-position.

- Key Data : Synthesized via multi-step coupling reactions; characterized by FTIR (1693 cm⁻¹, C=O) and HRMS .

- The methyl branch may restrict conformational flexibility compared to the linear pentanamide chain in the target compound .

Structural and Pharmacological Data Table

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)pentanamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiazole ring with an ethoxy substituent at the 6th position and a pentanamide group attached to the nitrogen atom. The structural formula can be represented as follows:

This unique structure contributes to its biological properties, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The benzothiazole core is known to interact with active sites of enzymes, potentially inhibiting their function or altering biochemical pathways.

Enzyme Inhibition

Research indicates that compounds with similar structures can inhibit the biosynthesis of prostaglandins, which are involved in inflammatory responses. This suggests that this compound may also exhibit anti-inflammatory properties through similar mechanisms.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. Notably, research has shown that certain benzothiazole derivatives induce apoptosis in cancer cells by activating procaspase-3 to caspase-3 .

Table 1: Anticancer Activity of Benzothiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 8j | U937 (lymphoma) | 5.2 | Procaspase-3 activation |

| Compound 8k | MCF-7 (breast) | 6.6 | Procaspase-3 activation |

| N-(6-Ethoxy...) | Various | TBD | Potential enzyme inhibition |

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial activities. Similar compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways.

Case Studies and Research Findings

- Study on Anti-inflammatory Effects : A study indicated that derivatives of benzothiazole exhibit anti-inflammatory activity through the inhibition of prostaglandin synthesis. This finding supports the hypothesis that this compound may have similar effects.

- Anticancer Evaluation : In vitro studies have demonstrated that compounds related to this compound can induce apoptosis in cancer cells by activating caspase pathways. This was particularly noted in studies involving procaspase-overexpressing cell lines .

- Antimicrobial Testing : A comparative study on various benzothiazole derivatives revealed that some exhibit strong antibacterial properties comparable to standard antibiotics. The efficacy varied based on structural modifications.

Q & A

Basic: What are the established synthetic routes for N-(6-ethoxy-1,3-benzothiazol-2-yl)pentanamide?

The synthesis typically involves coupling a 6-ethoxybenzothiazol-2-amine derivative with a pentanoyl group. Key steps include:

- Acylation : Reacting 6-ethoxy-1,3-benzothiazol-2-amine with pentanoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond. Solvents like dichloromethane or dimethylformamide are commonly used .

- Purification : Crystallization from ethanol or chromatography (e.g., silica gel) to isolate the product .

- Yield Optimization : Controlling reaction time (6–12 hours) and temperature (reflux at 60–80°C) improves yields up to 50–60% .

Basic: What analytical techniques are critical for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks to confirm the ethoxy group (δ ~1.44 ppm for CH₃CH₂O), benzothiazole protons (δ 7.0–7.8 ppm), and pentanamide chain (δ 0.95–2.20 ppm) .

- IR : Identify carbonyl (C=O) stretches at ~1668–1732 cm⁻¹ and benzothiazole C=N at ~1604 cm⁻¹ .

- Mass Spectrometry : Confirm molecular weight (e.g., m/z 322.4 for C₁₄H₁₈N₂O₂S) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., triclinic P1 space group with intermolecular N–H⋯N bonds) .

Advanced: How can reaction conditions be optimized to address low yields in acylation?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require post-reaction dilution with water to precipitate the product .

- Catalyst Use : Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., HATU) improve amide bond formation efficiency .

- Temperature Gradients : Stepwise heating (e.g., 50°C for initiation, 80°C for completion) minimizes side reactions like hydrolysis .

- In-line Monitoring : Use TLC or HPLC to track reaction progress and terminate at optimal conversion .

Advanced: How should researchers resolve contradictions in spectroscopic data during structural elucidation?

- Multi-technique Cross-validation : Combine 2D NMR (e.g., HSQC, HMBC) to confirm connectivity, especially for overlapping signals in the benzothiazole and pentanamide regions .

- Crystallographic Refinement : Compare experimental X-ray data (e.g., C–C bond lengths of 1.50–1.54 Å) with DFT-optimized geometries to validate structural assignments .

- Isotopic Labeling : Use ¹⁵N-labeled analogs to clarify ambiguous nitrogen environments in NMR .

Advanced: What computational strategies predict the compound’s biological activity?

- Molecular Docking : Screen against targets like enzymes (e.g., kinases) using AutoDock Vina. The benzothiazole moiety often binds hydrophobic pockets, while the ethoxy group may hydrogen-bond with catalytic residues .

- QSAR Modeling : Correlate substituent effects (e.g., ethoxy vs. methoxy) with activity data from analogs. For example, bulky groups at the 6-position enhance target affinity .

- MD Simulations : Assess binding stability (e.g., RMSD < 2.0 Å over 100 ns) to prioritize synthesis targets .

Advanced: What challenges arise in crystallizing this compound, and how are they mitigated?

- Polymorphism : Multiple crystal forms may arise due to flexible pentanamide chains. Use seeding with pre-characterized crystals to control polymorphism .

- Solvent Choice : Slow evaporation from ethanol/water (8:2) promotes H-bonded dimers (N–H⋯N and C–H⋯O interactions), as seen in related benzothiazoles .

- Twinned Data : For microcrystalline samples, apply SHELXL’s TWIN command to refine twinned structures .

Advanced: How do structural modifications influence the compound’s pharmacokinetic properties?

- LogP Optimization : Introducing polar groups (e.g., hydroxyl) on the pentanamide chain reduces LogP from ~3.5 to ~2.0, improving solubility .

- Metabolic Stability : Fluorine substitution at the 4-position of the benzothiazole ring blocks CYP450-mediated oxidation, extending half-life .

- Pro-drug Design : Esterify the pentanamide to enhance oral bioavailability, with in vivo hydrolysis releasing the active form .

Advanced: What mechanistic insights explain conflicting bioactivity data across studies?

- Off-target Effects : Use CRISPR-Cas9 knockout models to confirm target specificity. For example, benzothiazoles may inadvertently inhibit carbonic anhydrase .

- Redox Activity : The benzothiazole sulfur can undergo oxidation, generating reactive metabolites that confound activity assays. Include antioxidant controls (e.g., ascorbate) .

- Epigenetic Modulation : Screen for histone deacetylase (HDAC) inhibition, a common off-target effect of acylated heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.